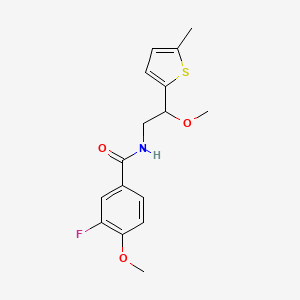

3-氟-4-甲氧基-N-(2-甲氧基-2-(5-甲硫代噻吩-2-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

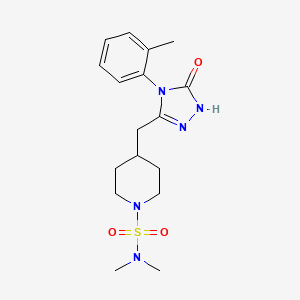

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has several substituents on the benzene ring: a fluoro group, a methoxy group, and a complex ethyl group that itself contains a methoxy group and a 5-methylthiophen-2-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the various substituents attached. The presence of the fluoro and methoxy groups could potentially influence the compound’s electronic properties, while the ethyl group could influence its steric properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluoro and methoxy groups could influence its polarity, solubility, and reactivity .科学研究应用

神经系统疾病的成像探针

氟代苯甲酰胺已被开发为正电子发射断层扫描 (PET) 的成像剂,有助于诊断阿尔茨海默病等神经系统疾病。例如,一种选择性血清素 1A (5-HT(1A)) 分子成像探针与 PET 结合使用,用于量化阿尔茨海默病患者大脑中的 5-HT(1A) 受体密度,结果显示受体密度降低与临床症状恶化相关 (Kepe 等,2006)。

用于治疗的新型化合物的合成

新型氟代化合物的合成研究显示出在治疗应用方面的潜力。例如,氟代杂环由于其独特的性质在制药和农化工业中至关重要。一项关于通过铑 (III) 催化的 C-H 活化合成四种类型的氟代杂环的研究证明了该方法在创建具有潜在治疗应用的化合物方面的有效性 (Wu 等,2017)。

抗菌和抗病原体研究

氟代苯甲酰胺及相关化合物因其抗菌和抗病原体特性而受到探索。一项关于硫脲衍生物(包括氟代类似物)的研究揭示了对铜绿假单胞菌和金黄色葡萄球菌菌株的显着抗病原体活性,表明它们具有具有抗生物膜特性的新型抗菌剂的潜力 (Limban 等,2011)。

作用机制

Target of Action

Related compounds such as n-methylbenzamide are known to be potent inhibitors of pde10a , a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue .

Mode of Action

It’s worth noting that the compound contains a boronic acid moiety , which is often involved in Suzuki-Miyaura coupling reactions . These reactions are used in the synthesis of biologically active molecules, suggesting that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds have been used in the synthesis of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase type 2 inhibitors . This suggests that the compound might affect the steroid hormone biosynthesis pathway.

Pharmacokinetics

The presence of a boronic acid moiety and a methoxy group could potentially influence its bioavailability. Boronic acids are known to have good oral bioavailability, while methoxy groups can enhance membrane permeability.

Result of Action

Given that related compounds have been used in the synthesis of inhibitors for 17ß-hydroxysteroid dehydrogenase type 2 , it’s plausible that this compound might have similar inhibitory effects on this enzyme, potentially affecting steroid hormone levels.

Action Environment

It’s worth noting that certain boronic acids are sensitive to light and air , suggesting that the compound should be stored in a dark, inert atmosphere for optimal stability .

安全和危害

未来方向

属性

IUPAC Name |

3-fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-10-4-7-15(22-10)14(21-3)9-18-16(19)11-5-6-13(20-2)12(17)8-11/h4-8,14H,9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHKLLFMPBLBRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C2=CC(=C(C=C2)OC)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2459236.png)

![5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2459238.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2459242.png)

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2459243.png)

![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2459244.png)

![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2459250.png)

![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)